2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is not explicitly provided in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol are not well-documented in the available resources .Scientific Research Applications
- Targeted Drug Design : Its unique structure can be modified to enhance drug selectivity, bioavailability, and efficacy. Medicinal chemists explore its derivatives for potential therapeutic applications .
- Researchers investigate the antibacterial properties of this compound and its derivatives. By modifying the phenolic ring or nitro group, they aim to develop novel antibacterial agents to combat drug-resistant bacteria .
- The trifluoromethoxy group and bromine atom contribute to the anti-inflammatory potential of this compound. Scientists explore its derivatives as potential candidates for treating inflammatory diseases .
- Researchers utilize 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in photocatalytic reactions. It can participate in cross-coupling reactions, C–H functionalization, and other transformations. The trifluoromethoxy group enhances reactivity and selectivity .
- The compound’s unique structure makes it suitable for surface modification. Scientists investigate its use in functional coatings, sensors, and other materials. The trifluoromethoxy group can impart hydrophobicity and alter surface properties .
- Researchers study the fate and behavior of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in the environment. Its persistence, degradation pathways, and potential impact on ecosystems are of interest .
Medicinal Chemistry and Drug Development
Antibacterial Agents
Anti-inflammatory Compounds
Photocatalysis and Organic Synthesis
Material Science and Surface Modification
Environmental Chemistry
These applications highlight the versatility and significance of 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol in scientific research. Its structural features make it a valuable tool for diverse investigations. If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
2-Bromo-6-nitro-4-(trifluoromethoxy)phenol is classified as hazardous according to regulation (EC) No 1272/2008 [CLP] and amendments . It has been associated with acute toxicity (dermal and inhalation), specific target organ toxicity (respiratory tract irritation), acute toxicity (oral), skin corrosion/irritation, and serious eye damage/eye irritation .
Future Directions
properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPREMUOFIAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.